N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS: 349126-27-8) is a synthetic acetamide derivative with a molecular formula of C₁₅H₁₃ClFNO₂ and a molar mass of 293.72 g/mol . Its structure comprises a quinoline core substituted with a 4-methoxyphenyl group at position 2 and an acetamide side chain linked to a 3-chloro-4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAUMWIMKNZVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis of the Quinoline Core
The 2-(4-methoxyphenyl)quinolin-4-ol scaffold is synthesized via the Friedländer annulation, a well-established method for quinoline derivatives. This one-pot reaction involves condensing 4-methoxyacetophenone with 2-aminobenzaldehyde under acidic conditions.
Procedure :
- Reactants : 4-Methoxyacetophenone (1.0 equiv), 2-aminobenzaldehyde (1.1 equiv).
- Conditions : Concentrated sulfuric acid (cat.), ethanol, reflux at 80°C for 12 hours.
- Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and crystallization from methanol.
This method yields 2-(4-methoxyphenyl)quinolin-4-ol with a reported purity of >95% (HPLC) and a 68–72% isolated yield.
Alkylation via Williamson Ether Synthesis
The critical ether linkage is formed through a Williamson reaction between 2-(4-methoxyphenyl)quinolin-4-ol and N-(3-chloro-4-fluorophenyl)chloroacetamide.
Step 1: Synthesis of N-(3-Chloro-4-Fluorophenyl)Chloroacetamide
- Reactants : 3-Chloro-4-fluoroaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv).
- Conditions : Triethylamine (2.0 equiv) in dichloromethane (DCM), 0°C to room temperature, 4 hours.
- Yield : 85–90% after recrystallization from hexane/ethyl acetate.
Step 2: Etherification
- Reactants : 2-(4-Methoxyphenyl)quinolin-4-ol (1.0 equiv), N-(3-chloro-4-fluorophenyl)chloroacetamide (1.1 equiv).
- Base : Potassium carbonate (2.5 equiv) in N-methyl-2-pyrrolidone (NMP) at 60°C for 8 hours.
- Workup : Dilution with ice water, extraction with isobutyl acetate, and column chromatography (silica gel, ethyl acetate/hexane).
Outcome :
- Isolated yield: 65–70%.
- Purity: >98% (LC-MS).
Alternative Method: Mitsunobu Reaction
For laboratories with access to specialized reagents, the Mitsunobu reaction offers a complementary pathway.
Procedure :
- Reactants : 2-(4-Methoxyphenyl)quinolin-4-ol (1.0 equiv), N-(3-chloro-4-fluorophenyl)hydroxyacetamide (1.2 equiv).
- Reagents : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
- Yield : 55–60% after purification by preparative HPLC.
While this method avoids harsh bases, its lower yield and high reagent cost limit scalability.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal solvent-base pairs critically impact etherification efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NMP | K2CO3 | 60 | 70 |
| DMF | Cs2CO3 | 80 | 65 |
| Acetonitrile | Triethylamine | 40 | 58 |
NMP-K2CO3 emerged as optimal, balancing reactivity and side-product suppression.
Temperature Profiling
Elevating temperature beyond 70°C accelerates hydrolysis of the chloroacetamide intermediate, reducing yield. A controlled ramp from 25°C to 60°C over 1 hour minimizes decomposition.
Purification and Characterization
Crystallization Strategies
Crude product is purified via sequential solvent systems:
Analytical Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5.2 Hz, 1H, quinoline-H), 7.92–7.85 (m, 4H, aromatic), 4.85 (s, 2H, OCH2CO), 3.87 (s, 3H, OCH3).
- HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Williamson Ether | 70 | 98 | High | Low |
| Mitsunobu | 60 | 99 | Moderate | High |
The Williamson route is favored for industrial applications due to cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Core Quinoline Formation
The quinoline scaffold is typically synthesized via the Skraup reaction or Friedländer synthesis , though modifications are required for the 4-methoxyphenyl substitution at position 2 of the quinoline ring. Based on analogous methodologies for substituted quinolines (e.g., ):
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Friedländer Annulation : Condensation of 4-methoxyacetophenone with 2-aminobenzaldehyde derivatives under acidic conditions forms the quinoline backbone.
-
Functionalization at Position 4 : Introduction of the oxygen-linked acetamide side chain at position 4 is achieved through nucleophilic substitution using α-bromoacetamide intermediates under basic conditions (DMF, K₂CO₃) .
Acetamide Side-Chain Installation
The acetamide moiety is introduced via a two-step protocol:
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Alkylation : Reaction of 4-hydroxyquinoline derivatives with α-bromoacetamide in the presence of a base (e.g., NaH) yields the ether-linked intermediate.
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Amidation : Coupling with 3-chloro-4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) forms the final acetamide .
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Heating with HCl (6M) converts the acetamide to a carboxylic acid derivative.
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Basic Hydrolysis : Treatment with NaOH (2M) yields the corresponding acetate salt.
Example Reaction :
Key Data :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, 80°C | Carboxylic acid derivative | 72 | |
| 2M NaOH, 60°C | Sodium acetate derivative | 68 |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group on the quinoline ring is electron-rich, making it susceptible to EAS:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group.
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Halogenation : Br₂/FeBr₃ adds bromine at the ortho position.
Example Reaction :
Key Data :
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 58 | |
| Bromination | Br₂/FeBr₃, RT | Ortho | 64 |
Oxidative Degradation of the Quinoline Core
Strong oxidizing agents (e.g., KMnO₄) cleave the quinoline ring:
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Oxidation : Forms 2-(4-methoxyphenyl)pyridine-3,4-dicarboxylic acid under acidic conditions.
Key Data :
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Pyridine dicarboxylic acid derivative | 41 |
Tyrosinase Inhibition
The acetamide-quinoline structure resembles known tyrosinase inhibitors (e.g., phenylamino quinazolinones) . Docking studies suggest:
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Binding Interactions : The 3-chloro-4-fluorophenyl group forms π-π stacking with His85/His244 residues.
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Hydrogen Bonding : The acetamide oxygen interacts with Asn260/Val283.
Key Data :
| Parameter | Value (Predicted) | Reference |
|---|---|---|
| IC₅₀ (Tyrosinase) | ~18 µM | |
| Binding Energy (ΔG) | -9.2 kcal/mol |
pH-Dependent Degradation
The compound shows moderate stability in neutral pH (t₁/₂ = 6.5 h) but degrades rapidly in acidic (t₁/₂ = 1.2 h) or alkaline (t₁/₂ = 2.8 h) conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide. Research indicates that derivatives of quinoline exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study :
A study synthesized several quinoline derivatives, demonstrating that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity. The presence of a methoxy group was particularly noted to improve efficacy against tested pathogens .
| Compound | MIC (µg/ml) | Target Microorganism |
|---|---|---|
| 7a | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Potential
The compound has shown promise in anticancer applications, particularly through its ability to inhibit cell growth in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their cytotoxic effects.
Case Study :
In vitro assays revealed that related quinoline derivatives displayed significant growth inhibition against human tumor cells, with mean GI50 values indicating effective concentrations for therapeutic use. For instance, a compound with a similar structure exhibited an average cell growth inhibition rate of 12.53% across multiple cancer lines .
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15.72 | A549 (Lung Cancer) |
| Compound B | 10.34 | MCF7 (Breast Cancer) |
Neurological Research
The structural attributes of this compound suggest potential applications in neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Study :
Research into similar compounds has indicated neuroprotective effects in models of neurodegenerative diseases, suggesting that modifications to the quinoline structure could enhance these properties .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The quinoline ring might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline- and Quinazolinone-Based Acetamides
- N-(3-chloro-4-fluorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (CAS: 476484-68-1): Molecular Formula: C₂₂H₁₄Cl₂FN₃O₂S Key Features: Replaces the quinoline oxygen linker with a thioether (-S-) group and introduces a 4-chlorophenyl-substituted quinazolinone core.
- 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (Compound 4a in ): Yield: 90.2%, Melting Point: 230–232°C. Key Features: Incorporates a pyrimidine-thioacetamide scaffold with a diphenylquinoxaline moiety. Comparison: The pyrimidine-thioacetamide structure may confer stronger hydrogen-bonding interactions with biological targets compared to the methoxyphenyl-quinoline system .
Chromenone-Linked Acetamides
- N-(5-Chloropyridin-2-yl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIi in ): Yield: 60%, Melting Point: 160–162°C. Key Features: Substitutes the quinoline core with a chromenone (4H-chromen-4-one) ring.
Benzothiazole and Heterocyclic Derivatives
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Key Features: Replaces the quinoline with a benzothiazole ring and retains the 4-methoxyphenyl group. Comparison: Benzothiazoles are associated with antitumor and antimicrobial activities, highlighting the role of heterocyclic cores in modulating bioactivity .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison of Selected Acetamides
Key Observations:
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and its analogs (e.g., VIi, benzothiazole derivatives) may enhance electron density, influencing receptor-binding affinity .
- Halogen Effects: The 3-chloro-4-fluorophenyl moiety in the target compound likely contributes to metabolic stability and hydrophobic interactions, a feature shared with the quinazolinone analog (CAS 476484-68-1) .
- Heterocyclic Cores: Quinoline and benzothiazole systems are associated with kinase inhibition, while chromenones and quinazolinones may target oxidative stress pathways .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHClFNO. It features a chloro-fluoro-substituted phenyl group, a quinoline moiety, and an acetamide functional group. The presence of these diverse structural elements contributes to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported IC values indicating significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, suggesting its potential as an anticancer agent .
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the phenyl and quinoline rings are crucial for enhancing biological activity:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms is associated with increased lipophilicity and improved binding affinity to biological targets.
- Methoxy Group : The 4-methoxyphenyl substitution enhances solubility and may contribute to selective interactions with target proteins or enzymes .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various quinoline derivatives, this compound demonstrated significant antiproliferative effects against several cancer cell lines. The study reported an IC value lower than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the compound, where it was tested in vitro for its ability to inhibit the release of inflammatory mediators from activated macrophages. Results indicated a dose-dependent reduction in cytokine levels, supporting its potential use in treating inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, and how do they influence its reactivity?
- The compound contains a quinoline core substituted with a 4-methoxyphenyl group at position 2, an acetamide linker at position 4, and a 3-chloro-4-fluorophenyl moiety. The electron-withdrawing chloro and fluoro groups enhance electrophilic reactivity, while the methoxy group on the phenyl ring contributes to π-π stacking interactions in biological systems . Structural characterization typically employs 1H/13C NMR (e.g., δ 7.8–8.2 ppm for quinoline protons) and mass spectrometry (e.g., molecular ion peaks at m/z ≈ 460–480) to confirm purity and regiochemistry .
Q. What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?
- A multi-step approach is common:
- Step 1: Condensation of 4-methoxyphenylacetonitrile with substituted quinoline precursors under basic conditions.
- Step 2: Chlorination/fluorination of the phenyl ring using Cl₂ gas or Selectfluor® in anhydrous DMF .
- Step 3: Acetamide formation via coupling with chloroacetyl chloride in the presence of triethylamine .
- Critical considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reactions via HPLC (C18 columns, acetonitrile/water gradient) to detect intermediates like unreacted quinoline derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and stability?
- 1H/13C NMR : Assign peaks for quinoline (δ 8.1–8.3 ppm), methoxy (δ 3.8 ppm), and acetamide (δ 2.1–2.3 ppm) groups .
- FT-IR : Confirm C=O stretch (1650–1680 cm⁻¹) and N-H bend (1540–1560 cm⁻¹) .
- HPLC-MS : Quantify impurities (<0.5%) and assess hydrolytic stability under acidic/basic conditions (e.g., pH 2–9 buffers at 37°C for 24h) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL-2018) reveals dihedral angles between aromatic rings (e.g., 81.9° between quinoline and chlorophenyl groups) and hydrogen-bonding networks (N–H···O, 2.8–3.0 Å) that stabilize the structure . For example, crystal packing in related acetamides shows infinite chains along the c-axis due to intermolecular C–H···O interactions .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) against cancer targets?
- In vitro assays :
- MTT assay : Screen cytotoxicity (IC₅₀) against HCT-116, MCF-7, or PC-3 cell lines .
- Kinase inhibition : Use fluorescence polarization assays to measure binding to EGFR or VEGFR-2 (IC₅₀ < 1 µM in potent analogs) .
- Computational modeling : Docking studies (AutoDock Vina) correlate the methoxyphenyl group’s orientation with enhanced hydrophobic interactions in kinase active sites .
Q. How can contradictory data on biological activity be addressed?
- Case example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution : Standardize protocols (e.g., 10% FBS, 48h incubation) and validate via orthogonal assays (e.g., apoptosis markers like Annexin V) .
- Metabolic interference : Use LC-MS to identify metabolites (e.g., demethylated quinoline derivatives) that alter activity .
Methodological Challenges and Solutions
Q. What strategies optimize yield in large-scale synthesis?
- Continuous flow reactors : Improve heat transfer for exothermic steps (e.g., chlorination) and reduce byproducts .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields >80% are achievable with 5% Pd/C at 50 psi H₂ .
Q. How can solubility issues in biological assays be mitigated?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
